molecular formula C26H24N2S2 B12137638 N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine

Cat. No.: B12137638
M. Wt: 428.6 g/mol
InChI Key: XDWGSRQPKPGZCB-UHFFFAOYSA-N
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Description

“N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” is a complex organic compound that features a quinoline core with multiple substituents, including a biphenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and biphenyl amines. Key steps may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dithiolo Group: This step may involve the use of sulfur-containing reagents under controlled conditions.

    Attachment of the Biphenyl Amine Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The biphenyl amine group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological processes.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability or reactivity.

Mechanism of Action

The mechanism by which “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine.

    Biphenyl Amines: Compounds with a biphenyl amine group, such as biphenyl-4-amine.

Uniqueness

What sets “N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine” apart is its combination of structural features. The presence of both the quinoline core and the biphenyl amine group, along with the dithiolo substituents, gives it unique chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C26H24N2S2

Molecular Weight

428.6 g/mol

IUPAC Name

4,4,7,8-tetramethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C26H24N2S2/c1-16-14-21-22(15-17(16)2)28-26(3,4)24-23(21)25(30-29-24)27-20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15,28H,1-4H3

InChI Key

XDWGSRQPKPGZCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=CC=C(C=C4)C5=CC=CC=C5)SS3)(C)C

Origin of Product

United States

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